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Compound of Interest

Compound Name: 4-Methyl-5-phenylpyrimidine

Cat. No.: B1615610

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Methyl-5-phenylpyrimidine (Ci1H1oN2). The information presented herein is
intended to support research, development, and quality control activities where this compound
is of interest. The data is organized into clear, tabular formats for ease of reference and
comparison. Detailed experimental protocols for acquiring similar spectroscopic data are also
provided, along with a workflow diagram for spectroscopic analysis.

Chemical Structure

IUPAC Name: 4-Methyl-5-phenylpyrimidine Molecular Formula: Ci1H1ioN2 Molecular Weight:
170.21 g/mol CAS Number: 57562-58-0

Structure:

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 4-Methyl-5-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified *H and 13C NMR data from a peer-reviewed publication
for 4-Methyl-5-phenylpyrimidine could not be definitively located, the following tables provide
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predicted chemical shifts based on spectroscopic data of closely related analogs and
established chemical shift principles. These values serve as a reliable estimation for spectral
interpretation.

Table 1: Predicted *H NMR Spectroscopic Data for 4-Methyl-5-phenylpyrimidine

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.9-9.1 S 1H H-2 (Pyrimidine ring)
~8.5-8.7 S 1H H-6 (Pyrimidine ring)
~7.3-7.6 m 5H Phenyl ring protons
~25-2.7 S 3H Methyl protons (-CHs)

Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The exact
chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Methyl-5-phenylpyrimidine

Chemical Shift (8) ppm Assighment

~165 - 167 C-4 (Pyrimidine ring)

~158 - 160 C-2 (Pyrimidine ring)

~156 - 158 C-6 (Pyrimidine ring)
~135- 137 C-ipso (Phenyl ring)

~128 - 130 C-ortho/meta (Phenyl ring)
~127 - 129 C-para (Phenyl ring)

~125 - 127 C-5 (Pyrimidine ring)
~23-25 Methyl carbon (-CHs)
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Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The exact
chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Specific experimental FT-IR data with peak assignments for 4-Methyl-5-phenylpyrimidine is
not readily available in the searched literature. However, the expected characteristic absorption
bands based on its functional groups are presented in the table below.

Table 3: Expected FT-IR Absorption Bands for 4-Methyl-5-phenylpyrimidine

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
) Aromatic (Pyrimidine
~3100 - 3000 Medium C-H Stretch ]
and Phenyl rings)
~2950 - 2850 Medium-Weak C-H Stretch Aliphatic (-CHs3)
~1600 - 1550 Strong C=N Stretch Pyrimidine ring
) Aromatic (Pyrimidine
~1580 - 1450 Strong-Medium C=C Stretch )
and Phenyl rings)
~1450 - 1350 Medium C-H Bend Aliphatic (-CHs3)
C-H Bend (out-of- Phenyl ring
~800 - 700 Strong o
plane) substitution

Mass Spectrometry (MS)

The mass spectrometry data for 4-Methyl-5-phenylpyrimidine is available from the NIST
Mass Spectrometry Data Center.[1] The key fragments are summarized below.

Table 4: Mass Spectrometry Data for 4-Methyl-5-phenylpyrimidine
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miz Relative Intensity Assighment

170 High [M]* (Molecular ion)
169 High [M-H]*

102 Medium [CsHe]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Accurately weigh 5-10 mg of the purified 4-Methyl-5-phenylpyrimidine.

o

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry NMR tube.

o

Ensure the sample is fully dissolved. If necessary, use gentle vortexing or sonication.

[¢]

Cap the NMR tube securely.

e 'H NMR Spectroscopy Protocol:
o The *H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
o The instrument is tuned and shimmed to ensure magnetic field homogeneity.

o A standard proton experiment is run with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard (0.00 ppm).

e 13C NMR Spectroscopy Protocol:
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o The 3C NMR spectra are typically recorded on the same spectrometer at a corresponding
frequency (e.g., 100 or 125 MHz).

o A proton-decoupled experiment is generally performed to simplify the spectrum to single
lines for each unique carbon atom.

o A sufficient number of scans and a suitable relaxation delay are used to ensure accurate
integration and observation of all carbon signals.

o Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDClsz at 77.16 ppm)
which is referenced to TMS.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 4-Methyl-5-phenylpyrimidine sample directly onto the
ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o FT-IR Spectroscopy Protocol:

o

The FT-IR spectrum is recorded using an FT-IR spectrometer.

[¢]

A background spectrum of the empty ATR crystal is collected first.

o

The sample spectrum is then collected, typically over a range of 4000 to 400 cm~1.

[e]

The final spectrum is presented as transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

o Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
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o Prepare a dilute solution of 4-Methyl-5-phenylpyrimidine in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate).

o The concentration should be in the range of 10-100 pg/mL.

e GC-MS Protocol:

The analysis is performed on a GC-MS system equipped with a suitable capillary column

[e]

(e.g., a non-polar or medium-polarity column).

[e]

1 pL of the sample solution is injected into the GC inlet.

o

The oven temperature is programmed to ramp from a low initial temperature to a final high
temperature to ensure separation of the analyte from any impurities.

(¢]

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

[¢]

The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-
400 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small
organic molecule like 4-Methyl-5-phenylpyrimidine.
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Caption: Workflow for the spectroscopic analysis of 4-Methyl-5-phenylpyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Methyl-5-phenylpyrimidine | C11H10NZ2 | CID 180586 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-
Methyl-5-phenylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615610#spectroscopic-data-of-4-methyl-5-
phenylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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